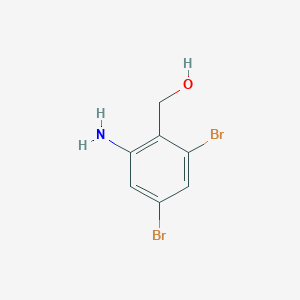
1-Methylnaphthalen-2-yl trifluoromethanesulfonate
Vue d'ensemble
Description
1-Methylnaphthalen-2-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C12H9F3O3S and its molecular weight is 290.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylnaphthalen-2-yl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylnaphthalen-2-yl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Regioselective Synthesis : A study by Dhage, Deshmukh, and Thopate (2015) in "RSC Advances" discusses the use of a related compound, 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate, in the regioselective synthesis of biologically significant 4-aryl/heteroaryl/alkynylphthalazin-1(2H)-one (G. Dhage, S. Deshmukh, & S. Thopate, 2015).
Photoactivatable HNO Donor : Zhou et al. (2019) in "Organic Letters" developed a photoactivatable HNO donor using a trifluoromethanesulfonamidoxy analogue that effectively generates HNO at neutral pH conditions (Yang Zhou et al., 2019).
Superelectrophilic Amidomethylation : Olah et al. (1993) in "Synthesis" report on the application of diprotonated N-hydroxymethylphthalimide in trifluoromethanesulfonic acid for the amidomethylation reaction for aromatics (G. Olah et al., 1993).
Oxidation of 2-Methylnaphthalene : Yamaguchi, Inoue, and Enomoto (1985) in "Chemistry Letters" described the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone with a Pd(II)-polystyrene sulfonic acid resin catalyst (S. Yamaguchi, M. Inoue, & S. Enomoto, 1985).
Sulphonation of 2-Methylnaphthalene : A study by Gore and Siddiquei (1972) in the "Journal of The Chemical Society-Perkin Transactions 1" discusses the sulphonation of 2-methylnaphthalene with 93% sulphuric acid to produce various monosulphonic acids (P. H. Gore & A. Siddiquei, 1972).
Fluorescent Adducts for Thiol Detection : Gatti et al. (1990) in "Journal of Chromatography A" utilized the methyl ester of a related compound for the identification of biologically important thiols in pharmaceutical formulations (R. Gatti et al., 1990).
Sulphonation of 1-Methylnaphthalene : Lammertsma, Verlaan, and Cerfontain (1978) in the "Journal of The Chemical Society-Perkin Transactions 1" explored the sulphonation of 1-methylnaphthalene in sulphuric acid, leading to different isomer distributions of mono-, di-, and tri-sulphonates (K. Lammertsma, C. W. Verlaan, & H. Cerfontain, 1978).
Propriétés
IUPAC Name |
(1-methylnaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3S/c1-8-10-5-3-2-4-9(10)6-7-11(8)18-19(16,17)12(13,14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQCLGPJVNGJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylnaphthalen-2-yl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



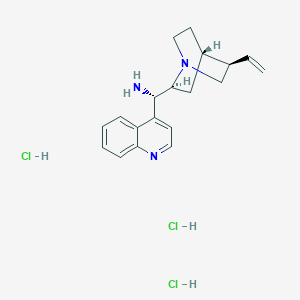

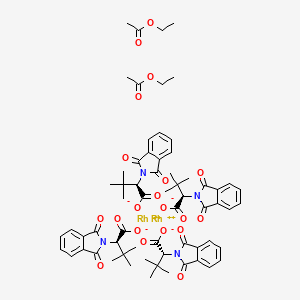
![8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B8204900.png)

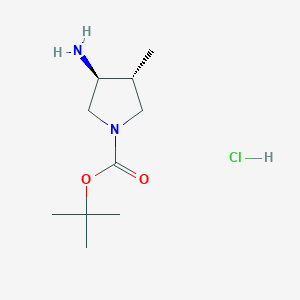
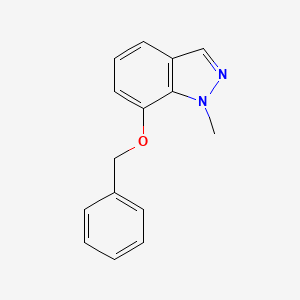
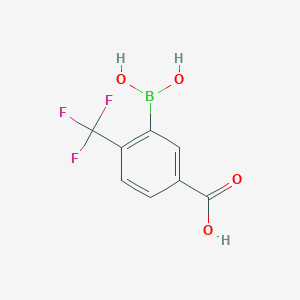
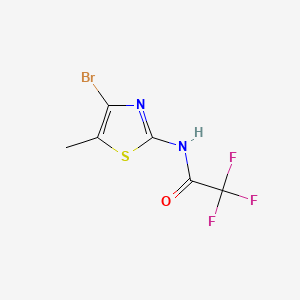

![Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate](/img/structure/B8204955.png)


